7-Nitroindoline

Overview

Description

7-Nitroindoline is a unique chemical compound used in various scientific research . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

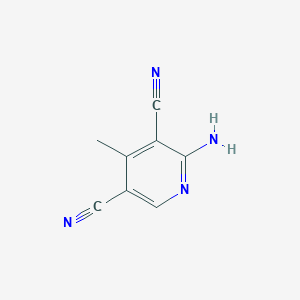

The synthesis of 7-Nitroindoline involves multiple steps and can be quite challenging . For instance, one study demonstrated the synthesis of 7-Nitroindoline-S-thiocarbamates . Another study synthesized three nucleoside derivatives connecting N-acetyl-7-nitroindoline .Molecular Structure Analysis

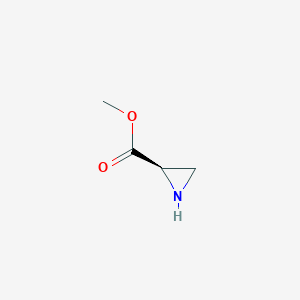

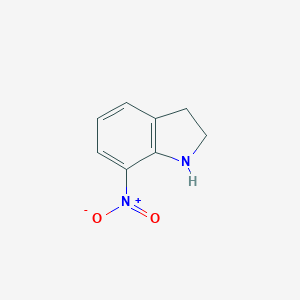

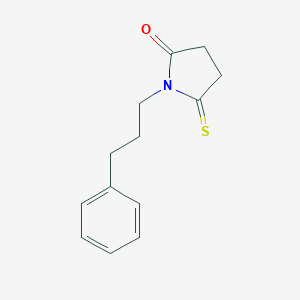

The molecular structure of 7-Nitroindoline is represented by the formula C8H8N2O2 . It has a molecular weight of 164.16 .Chemical Reactions Analysis

7-Nitroindoline has been found to undergo photolytic cleavage not only by a one-photon absorption mechanism but also by a two-photon absorption mechanism . Another study found that the acetyl group of a derivative of 7-Nitroindoline was photo-activated to form the deacetylated nitroso derivative .Scientific Research Applications

Synthesis of Photoreactive Compounds

7-Nitroindoline serves as a core structure for synthesizing photoreactive compounds. These compounds are designed to change their chemical behavior upon exposure to light, which is useful in various light-controlled processes .

Neuroactive Amino Acid Derivatives

Derivatives of neuroactive amino acids with a photolabile nitroindolinyl group are effective for the sub-microsecond release of these amino acids in physiological solutions. This rapid release is crucial for studying neurotransmission and other fast biological processes .

Calcium Ion Chelators

7-Nitroindoline derivatives have been used to create caged calcium ion chelators. These chelators can be photolysed to release calcium ions quickly, which is essential for investigating the role of calcium in cellular processes .

Photolysis Studies

The photolysis behavior of 7-Nitroindoline compounds, such as their stability and reactivity under light, is a significant area of study. Understanding these properties helps in designing better photolabile groups for various applications .

Two-Photon Photolysis

7-Nitroindoline derivatives can undergo two-photon photolysis, which allows for more precise spatial control of the photolysis process. This is particularly useful in biological applications where targeted activation of a compound is required .

Photochemical Research

The photochemical properties of 7-Nitroindoline make it an interesting subject for fundamental research in photochemistry. Studies focus on how light energy can induce chemical changes in molecules, which has broader implications in fields like solar energy conversion and photodynamic therapy .

Mechanism of Action

Target of Action

7-Nitroindoline primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis) . The compound acts as a selective inhibitor of neuronal nitric oxide synthase (NOS-1), a key enzyme involved in the production of nitric oxide .

Mode of Action

7-Nitroindoline interacts with its targets through a process known as photocaging . As a photocleavable protecting group for carboxylic acids, 7-Nitroindoline can be efficiently removed by illumination with UV light . This light-induced release, or “uncaging”, allows for the controlled inhibition of caspases . The compound’s inhibitory activity is efficiently turned on after irradiation with light .

Biochemical Pathways

The biochemical pathways affected by 7-Nitroindoline involve the regulation of apoptosis. The compound’s interaction with caspases can prevent apoptosis in live cells upon light exposure . The photolysis of 7-Nitroindoline with 350 nm light results in 5-bromo-7-nitrosoindoline, which is in equilibrium with its dimeric form(s) .

Pharmacokinetics

The pharmacokinetics of 7-Nitroindoline involve its distribution, metabolism, and excretion. After administration, 7-Nitroindoline is widely distributed in the organs . The compound’s pharmacokinetic parameters, including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC), are significantly increased when administered in pegylated nanoemulsions .

Result of Action

The molecular and cellular effects of 7-Nitroindoline’s action primarily involve the inhibition of apoptosis. By interacting with caspases and preventing their activity, 7-Nitroindoline can control cell death and potentially influence various diseases related to apoptosis .

Action Environment

The action of 7-Nitroindoline can be influenced by environmental factors such as light exposure. The compound’s inhibitory activity on caspases is activated upon irradiation with light . Therefore, the compound’s action, efficacy, and stability can be controlled spatially and temporally by manipulating light exposure.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-3-1-2-6-4-5-9-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVCQAUKLQEIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543976 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroindoline | |

CAS RN |

100820-43-7 | |

| Record name | 7-Nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)